7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid
Overview
Description
7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid is an organic compound with the molecular formula C25H34BBrO2 and a molecular weight of 457.3 g/mol . This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both bromine and boronic acid functional groups. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid typically involves the bromination of 9,9-dihexylfluorene followed by the introduction of the boronic acid group. The process can be summarized as follows:
Bromination: 9,9-dihexylfluorene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. This step introduces the bromine atom at the 7-position of the fluorene ring.
Borylation: The brominated product is then subjected to a borylation reaction using a palladium catalyst, such as Pd(PPh3)4, and a boronic acid derivative like bis(pinacolato)diboron.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: K2CO3, NaOH
Solvents: Toluene, THF, DMF
Oxidizing Agents: H2O2, NaBO3
Reducing Agents: LiAlH4, H2/Pd-C
Scientific Research Applications
7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Chemical Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Comparison with Similar Compounds
Similar Compounds
9,9-Di-n-hexylfluorene-2,7-diboronic acid: This compound is similar in structure but contains two boronic acid groups, making it useful for the synthesis of more complex biaryl systems.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid: This compound has a similar structure but with dimethyl groups instead of dihexyl groups, which can affect its solubility and reactivity.
Uniqueness
7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid is unique due to its combination of bromine and boronic acid functional groups, which allows it to participate in a wide range of chemical reactions. Its long alkyl chains (dihexyl groups) also enhance its solubility in organic solvents, making it more versatile in various synthetic applications .
Properties
IUPAC Name |
(7-bromo-9,9-dihexylfluoren-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34BBrO2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18,28-29H,3-10,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIFFRWIIBQCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697844 | |
Record name | (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934762-26-2 | |
Record name | (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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